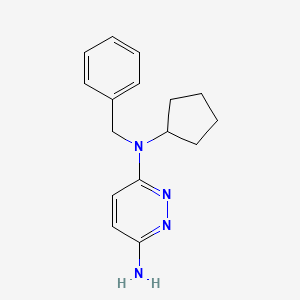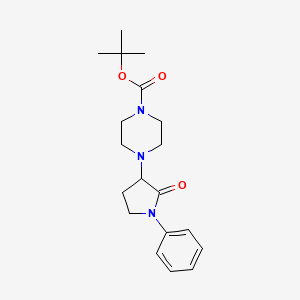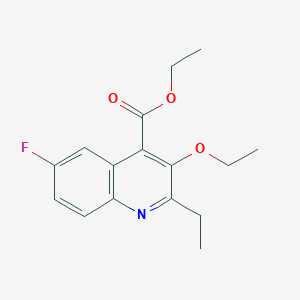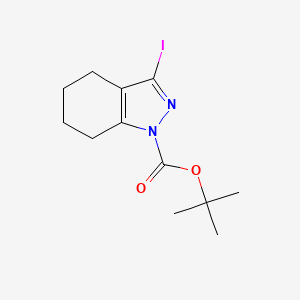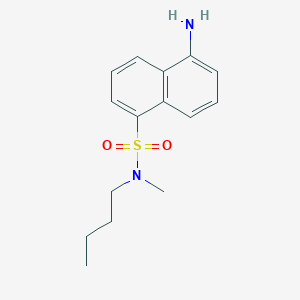
5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide functional group (R-SO₂NH₂) and are known for their diverse pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-aminonaphthalene.
Sulfonation: 1-aminonaphthalene is then sulfonated to introduce the sulfonamide group, resulting in 1-amino-naphthalene-1-sulfonamide.
Alkylation: The sulfonamide is alkylated with butyl and methyl groups to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch reactors, where parameters such as temperature, pressure, and reaction time are carefully controlled.
化学反応の分析
Types of Reactions
5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
科学的研究の応用
5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.
類似化合物との比較
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug with antibacterial properties.
Sulfadiazine: Another sulfonamide drug used in combination with other drugs to treat infections.
Sulfonimidates: Sulfur-containing compounds with similar structural features and applications.
Uniqueness
5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other sulfonamides. Its butyl and methyl substitutions can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H20N2O2S |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
5-amino-N-butyl-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H20N2O2S/c1-3-4-11-17(2)20(18,19)15-10-6-7-12-13(15)8-5-9-14(12)16/h5-10H,3-4,11,16H2,1-2H3 |
InChIキー |
MWOPJUBBAFHSNL-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


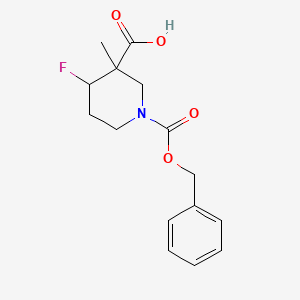
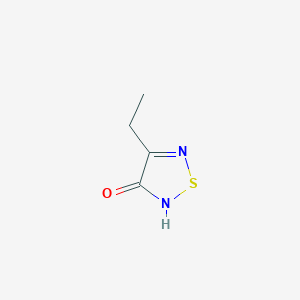
![N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)
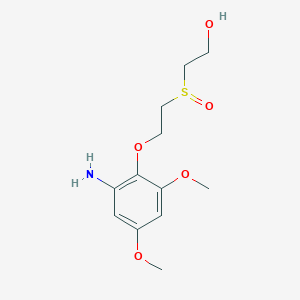
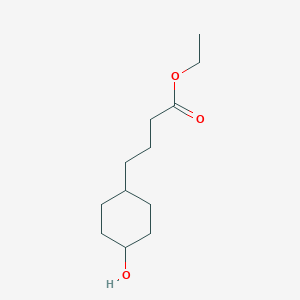
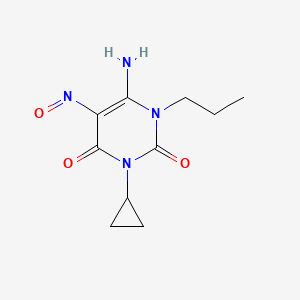
![2-[(4-Chlorophenyl)methyl]thiophen-3-ol](/img/structure/B13884266.png)
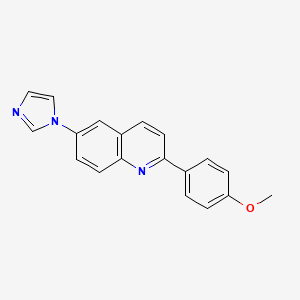
![3-Pyridin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884277.png)
